Cas no 92-16-0 (Benzenepropanamide,N-(2-methoxyphenyl)-b-oxo-)

Benzenepropanamide,N-(2-methoxyphenyl)-b-oxo- structure
92-16-0 structure
Product name:Benzenepropanamide,N-(2-methoxyphenyl)-b-oxo-
CAS No:92-16-0
MF:C16H15NO3
MW:269.295204401016
CID:807235
PubChem ID:7079

Benzenepropanamide,N-(2-methoxyphenyl)-b-oxo- Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanamide,N-(2-methoxyphenyl)-b-oxo-
    • N-(2-methoxyphenyl)-3-oxo-3-phenylpropanamide
    • 2-Benzoyl-2'-methoxyacetanilide
    • 2-Benzoyl-o-acetanisidid
    • 3-oxo-3-phenyl-propionic acid o-anisidide
    • 3-Oxo-3-phenyl-propionsaeure-o-anisidid
    • Benzoylacet-o-anisidide
    • N-o-Anisyl-3-oxo-3-phenyl-propionamid
    • o-ACETANISIDIDE,BENZOYL
    • o-ACETANISIDIDE, BENZOYL-
    • BRN 2742898
    • SR-01000525560
    • HMS2856G18
    • NCGC00245894-01
    • 92-16-0
    • alpha-BENZOYL-o-METHOXY ACETANILIDE
    • SCHEMBL3315763
    • SMR000559163
    • Benzenepropanamide, N-(2-methoxyphenyl)-beta-oxo-
    • NS00039435
    • SR-01000525560-1
    • CS-0330306
    • FTYSHTGKLFLKRX-UHFFFAOYSA-N
    • N-(2-Methoxyphenyl)-beta-oxobenzenepropanamide
    • 5K83PZU2L5
    • alpha-benzoyl-o-methoxyacetanilide
    • 2-Benzoyl-o-acetanisidide
    • EINECS 202-132-6
    • MLS001198317
    • DTXSID9059042
    • Oprea1_238148
    • AF-628/30935027
    • Benzenepropanamide, N-(2-methoxyphenyl)-.beta.-oxo-
    • CHEMBL1330315
    • AKOS001754896
    • Inchi: InChI=1S/C16H15NO3/c1-20-15-10-6-5-9-13(15)17-16(19)11-14(18)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,19)
    • InChI Key: FTYSHTGKLFLKRX-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC=C1NC(=O)CC(=O)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 269.10500
  • Monoisotopic Mass: 269.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 55.4A^2

Experimental Properties

  • Density: 1.1347 (rough estimate)
  • Boiling Point: 412.44°C (rough estimate)
  • Flash Point: 239.2°C
  • Refractive Index: 1.6000 (estimate)
  • PSA: 55.40000
  • LogP: 2.97970

Benzenepropanamide,N-(2-methoxyphenyl)-b-oxo- Security Information

  • Storage Condition:Ventilation and low temperature drying

Benzenepropanamide,N-(2-methoxyphenyl)-b-oxo- Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Benzenepropanamide,N-(2-methoxyphenyl)-b-oxo- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI98551-50mg
2-Benzoyl-2'-methoxyacetanilide
92-16-0 95%
50mg
$268.00 2024-07-18
A2B Chem LLC
AI98551-10mg
2-Benzoyl-2'-methoxyacetanilide
92-16-0 95%
10mg
$225.00 2024-07-18
A2B Chem LLC
AI98551-20mg
2-Benzoyl-2'-methoxyacetanilide
92-16-0 95%
20mg
$237.00 2024-07-18

Benzenepropanamide,N-(2-methoxyphenyl)-b-oxo- Related Literature

Additional information on Benzenepropanamide,N-(2-methoxyphenyl)-b-oxo-

Comprehensive Overview of Benzenepropanamide, N-(2-methoxyphenyl)-β-oxo- (CAS No. 92-16-0)

Benzenepropanamide, N-(2-methoxyphenyl)-β-oxo- (CAS No. 92-16-0) is a specialized organic compound with significant applications in pharmaceutical and chemical research. This compound, often referred to by its systematic name, belongs to the class of amide derivatives and features a unique molecular structure combining a benzene ring, a propanamide backbone, and a methoxyphenyl substituent. Its β-oxo functional group further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for high-purity intermediates like Benzenepropanamide, N-(2-methoxyphenyl)-β-oxo- has surged due to its role in drug discovery and development. Researchers are particularly interested in its potential as a building block for bioactive molecules, especially those targeting neurological and inflammatory pathways. The compound's structural versatility allows for modifications that can lead to novel therapeutic agents, aligning with current trends in personalized medicine and precision chemistry.

One of the most frequently searched questions about this compound revolves around its synthesis methods. Industrial and academic labs often employ multi-step organic reactions, including condensation and oxidation processes, to produce Benzenepropanamide, N-(2-methoxyphenyl)-β-oxo- with high yield and purity. Advanced techniques like HPLC and NMR spectroscopy are critical for quality control, ensuring compliance with pharmaceutical-grade standards.

Another hot topic is the compound's solubility and stability under various conditions. Studies indicate that Benzenepropanamide, N-(2-methoxyphenyl)-β-oxo- exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, which is crucial for formulation in drug delivery systems. Its stability in aqueous environments is also a key consideration for researchers developing sustained-release formulations.

From an environmental and safety perspective, Benzenepropanamide, N-(2-methoxyphenyl)-β-oxo- is generally regarded as low-risk when handled under standard laboratory protocols. However, users often search for material safety data sheets (MSDS) to ensure proper storage and disposal. The compound's biodegradability and ecotoxicological profile are areas of ongoing research, reflecting the growing emphasis on green chemistry principles.

In the context of intellectual property, patents involving Benzenepropanamide, N-(2-methoxyphenyl)-β-oxo- highlight its utility in proprietary drug formulations. Companies are increasingly exploring its derivatives for patentable innovations, particularly in treating chronic diseases. This aligns with the broader industry shift toward small-molecule therapeutics and targeted drug design.

For analytical chemists, the compound's chromatographic behavior is a common focus. Optimizing reverse-phase HPLC methods for Benzenepropanamide, N-(2-methoxyphenyl)-β-oxo- requires careful selection of mobile phases and stationary phases, topics frequently discussed in scientific forums. Its UV absorption characteristics also make it suitable for spectrophotometric analysis.

Looking ahead, the integration of machine learning in chemical research may unlock new applications for Benzenepropanamide, N-(2-methoxyphenyl)-β-oxo-. Predictive models could streamline its use in high-throughput screening or computational drug discovery, addressing the rising demand for cost-effective R&D solutions. As the scientific community continues to explore its potential, this compound remains a cornerstone in advanced organic synthesis and medicinal chemistry.

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